1-benzyl-5-nitro-1H-indazol-3-amine
Overview
Description
1-benzyl-5-nitro-1H-indazol-3-amine is a useful research compound. Its molecular formula is C14H12N4O2 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- A study on the heterocyclization of o-nitrobenzylamines to 3-alkoxy-2H-indazoles highlights the role of electronic and steric nature of nitrophenyl groups and benzylic amines in the efficiency of these reactions (Mills et al., 2006).
- Another research demonstrates the use of nitrosobenzenes as aminating reagents for the synthesis of 1H-indazoles through rhodium and copper-catalyzed C-H activation and C-N/N-N coupling (Wang & Li, 2016).
- The electrochemical reduction/cyclization of N-benzyl-N-nitrosoanthranilic acid to 1-benzyl-1,2-dihydro-3H-indazol-3-one has been explored in different media to improve yield (Marrosu et al., 1995).
Applications in Drug Synthesis and Medicinal Chemistry :
- A study presents the synthesis of 1H-indazoles from imidates and nitrosobenzenes, which are important intermediates in medicinal chemistry (Wang & Li, 2016).
- Research on the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole explores the potential of 1H-indazole derivatives in developing novel compounds (El’chaninov et al., 2018).
- The synthesis of N-benzylated indole-, indazole-, and benzotriazole-4,7-diones is another example of the utilization of indazole derivatives in drug development (Marminon et al., 2007).
Novel Synthetic Methods and Catalysis :
- The synthesis of 1-aryl-1H-indazoles using potassium tert-butoxide promoted intramolecular amination demonstrates innovative synthetic methods (Esmaeili-Marandi et al., 2014).
- Studies have explored the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles via copper-catalyzed cyclizations, highlighting the role of catalysis in synthesizing indazole derivatives (Viña et al., 2007).
Properties
IUPAC Name |
1-benzyl-5-nitroindazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-14-12-8-11(18(19)20)6-7-13(12)17(16-14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBELGNDFYMYHLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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